3-benzyl-6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a bromo-fluorophenyl group, an oxadiazole ring, and a triazolopyrimidinone ring . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromo-fluorophenyl group could be introduced using a halogenation reaction . The oxadiazole ring could be formed through a cyclization reaction . The triazolopyrimidinone ring could be formed through a series of reactions involving condensation and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the bromine and fluorine atoms would add to the complexity due to their high electronegativity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction . The oxadiazole ring could potentially be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly quite reactive . The multiple rings in the structure could potentially make the compound quite stable .Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized and evaluated derivatives of 1,2,4-triazole, which are structurally related to the compound , for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found some of them to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Demirbaş et al. (2010) reported that some 1,2,4-triazole derivatives showed good or moderate activities against bacterial strains except Candida tropicalis and Candida albicans (Demirbaş et al., 2010).
Crystal Structure Analysis
The crystal structure of compounds similar to the one has been analyzed in several studies. Fun et al. (2011) detailed the crystal structure of a 1,2,4-triazole derivative, revealing various conformational aspects and intermolecular interactions (Fun et al., 2011).
Synthesis and Chemical Analysis
Nagaraju et al. (2013) focused on the synthesis of novel fused 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol derivatives, demonstrating a multi-step reaction sequence and confirming the structures through various spectral data (Nagaraju et al., 2013). This type of research highlights the intricate processes involved in synthesizing and characterizing compounds related to 3-Benzyl-6-((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one.
Antiviral and Antibacterial Potential
El-Essawy et al. (2007) synthesized a compound involving the 1,2,4-triazole moiety and tested it for antiviral activity against hepatitis B virus, demonstrating moderate activities (El-Essawy et al., 2007). Additionally, Nayak and Poojary (2020) synthesized derivatives with the triazole moiety and evaluated their antibacterial activity, finding some compounds to have good antibacterial activity against various strains (Nayak & Poojary, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-benzyl-6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN7O2/c21-14-8-13(6-7-15(14)22)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-4-2-1-3-5-12/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJSGUOHNYMYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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